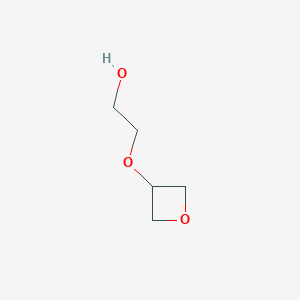

2-(Oxetan-3-yloxy)ethan-1-ol

Overview

Description

2-(Oxetan-3-yloxy)ethan-1-ol is an organic compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol It features an oxetane ring, which is a four-membered cyclic ether, attached to an ethan-1-ol moiety

Mechanism of Action

Target of Action

Oxetane derivatives have been employed to improve drugs’ physicochemical properties . They are known to interact with various biological targets depending on the specific functional groups attached to the oxetane ring .

Mode of Action

Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This property can influence the interaction of the compound with its targets.

Biochemical Pathways

Oxetanes are known to be involved in various biochemical reactions due to their unique reactivity .

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral , which can influence their bioavailability.

Action Environment

The properties of oxetanes can be influenced by various factors such as temperature, ph, and the presence of other chemical entities .

Biochemical Analysis

Biochemical Properties

They can interact with enzymes, proteins, and other biomolecules, often through their unique ring structure

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Oxetanes are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)ethan-1-ol typically involves the formation of the oxetane ring followed by its attachment to the ethan-1-ol moiety. One common method is the intramolecular cyclization of appropriate precursors. For example, the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes, can be used to form the oxetane ring . Another method involves the electrophilic halocyclization of alcohols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The choice of method would depend on factors such as yield, cost, and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The oxetane ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group into other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while reduction of the oxetane ring could lead to the formation of linear ethers.

Scientific Research Applications

Medicinal Chemistry

Drug Development

2-(Oxetan-3-yloxy)ethan-1-ol has garnered attention in drug discovery due to its potential as a bioactive molecule. The oxetane moiety in the compound can enhance binding interactions with biological targets, making it a candidate for developing new therapeutic agents. Research indicates that compounds with oxetane rings can act as bioisosteres for traditional pharmacophores, potentially improving pharmacokinetic properties and reducing toxicity .

Case Study: Bioactive Molecules

In a recent study, researchers synthesized derivatives of this compound to evaluate their biological activities. These derivatives showed promising results in inhibiting specific enzymes linked to disease pathways, highlighting the compound's potential in creating targeted therapies .

Material Science

Polymer Production

The compound is also utilized in the synthesis of advanced materials. Its structure allows for incorporation into polymer matrices, enhancing properties such as flexibility and thermal stability. This makes it suitable for applications in coatings and adhesives .

Case Study: Polymer Coatings

A study explored the use of this compound in developing novel polymer coatings that exhibit improved adhesion and durability. The coatings demonstrated enhanced resistance to environmental factors, showcasing the compound's utility in industrial applications .

Biological Research

Biological Probes

In biological research, this compound serves as a probe for studying various biological processes. Its ability to interact with proteins and enzymes allows researchers to investigate molecular mechanisms underlying cellular functions.

Case Study: Interaction Studies

Research involving the interaction of this compound with specific cellular receptors revealed insights into signal transduction pathways. This study provided valuable data on how modifications to the oxetane structure can influence binding affinity and selectivity.

Cosmetic Formulations

Cosmetic Applications

The compound has been explored for use in cosmetic formulations due to its favorable properties as a moisturizer and skin conditioner. Its inclusion in formulations can enhance sensory attributes and improve skin hydration levels .

Case Study: Formulation Optimization

An experimental design study evaluated various formulations containing this compound, assessing their physical and sensory properties. Results indicated that formulations with this compound exhibited superior moisturizing effects compared to traditional ingredients, demonstrating its potential for enhancing cosmetic products .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development | Potential as bioactive molecules |

| Material Science | Polymer production | Enhanced properties in coatings |

| Biological Research | Biological probes | Insights into protein interactions |

| Cosmetic Formulations | Skin moisturizing products | Improved hydration and sensory attributes |

Comparison with Similar Compounds

Similar Compounds

Tetrahydrofuran: A five-membered cyclic ether that is structurally similar but has different physicochemical properties.

Epoxide: A three-membered cyclic ether that is more reactive due to the ring strain.

Uniqueness

2-(Oxetan-3-yloxy)ethan-1-ol is unique due to the presence of both the oxetane ring and the ethan-1-ol moiety. This combination imparts distinct physicochemical properties, making it a valuable compound in various applications. The oxetane ring provides stability and modulates the reactivity, while the hydroxyl group offers a site for further functionalization .

Biological Activity

2-(Oxetan-3-yloxy)ethan-1-ol, with the CAS Number 1603569-32-9, is a compound featuring an oxetane ring and an alcohol functional group. This unique structure positions it as a significant candidate in medicinal chemistry and materials science due to its potential biological activities and synthetic versatility. The following sections delve into its biological activity, including relevant case studies, research findings, and comparative data.

Chemical Structure and Properties

The molecular formula for this compound is C5H10O2, characterized by the presence of an oxetane ring which contributes to its stability and reactivity in various chemical environments. The oxetane structure allows for distinct interactions with biological systems, making it a focus of pharmacological research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is beneficial:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(Oxetan-3-yloxy)aniline | Contains an aniline group | Potential for different biological activity due to amino group |

| 1-(Oxetan-3-yl)ethanol | Lacks the ethylene glycol moiety | Simpler structure, fewer functional groups |

| 2-(Oxetan-2-yloxy)ethanol | Similar structure but different oxetane position | Variation in reactivity due to position change |

This table illustrates how the presence of different functional groups can influence biological activity and reactivity.

Case Studies

Case Study 1: Antitumor Activity

In a study examining various oxetane derivatives, researchers found that specific modifications led to enhanced antitumor effects in mouse models. While direct studies on this compound are still in progress, the findings suggest a pathway for future investigations into its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another study screened multiple oxetane derivatives against common bacterial strains. The results indicated that certain structural features significantly enhanced antimicrobial potency. This suggests that further exploration of this compound could yield valuable insights into its effectiveness against resistant bacterial strains.

Properties

IUPAC Name |

2-(oxetan-3-yloxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-1-2-8-5-3-7-4-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQESVRJZOQPGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603569-32-9 | |

| Record name | 2-(oxetan-3-yloxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.